molecular formula C9H11ClN2O2 B2904737 (S)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride CAS No. 99197-91-8

(S)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride

Cat. No. B2904737
CAS RN: 99197-91-8
M. Wt: 214.65
InChI Key: JLEUXCRXFGAHLK-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride, also known as SCH 23390, is a highly selective dopamine D1 receptor antagonist. It was first synthesized in 1983 by a team of chemists led by Bryan Roth at the National Institute of Mental Health in the United States. Since then, SCH 23390 has been widely used in scientific research to investigate the role of dopamine receptors in various physiological and pathological processes.

Scientific Research Applications

Novel Synthesis and Properties

A study by Mitsumoto and Nitta (2004) on novel synthetic processes and the properties of related compounds demonstrated their potential in organic synthesis and chemical reactivity studies. They synthesized new derivatives through enamine alkylation and dehydrating condensation reactions, revealing insights into the aromatic nature and electrochemical reduction potentials of these compounds. This suggests applications in developing new synthetic routes and understanding the fundamental chemistry of complex molecules (Mitsumoto & Nitta, 2004).

Fluorescence Probes for Detecting Reactive Oxygen Species

The development of novel fluorescence probes by Setsukinai et al. (2003) for detecting reactive oxygen species (ROS) highlights the application of similar compounds in biological research. These probes can selectively detect highly reactive oxygen species, offering tools for studying the roles of ROS in various biological and chemical processes (Setsukinai et al., 2003).

Dipeptide Beta-Turn Mimetics

Wang et al. (2002) explored the stereoselective synthesis of beta-turn mimetic azabicyclo[4.3.0]nonane amino acid esters, demonstrating the compound's relevance in mimicking peptide structures. This research suggests potential applications in drug discovery and the development of peptidomimetics, offering a platform for creating novel therapeutic agents (Wang et al., 2002).

Antibacterial Properties

The synthesis and investigation of new 8-nitrofluoroquinolone derivatives by Al-Hiari et al. (2007) illustrate the potential antibacterial applications of similar compounds. Their research into the antibacterial properties against various strains suggests the relevance of these compounds in developing new antibiotics (Al-Hiari et al., 2007).

properties

IUPAC Name

(3S)-3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12;/h1-4,6H,5,10H2,(H,11,12);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEUXCRXFGAHLK-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)NC2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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